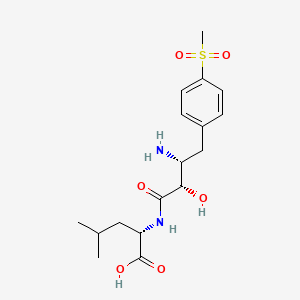

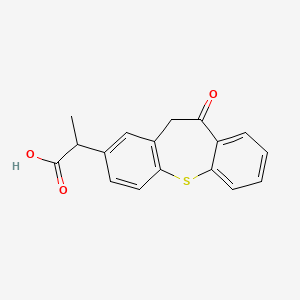

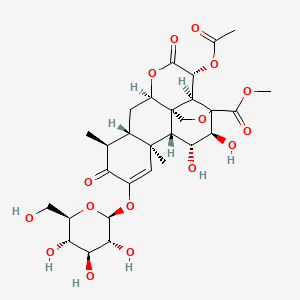

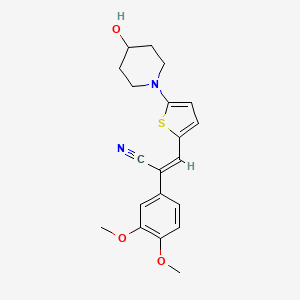

N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamides, which this compound is a type of, can be achieved through the direct condensation of carboxylic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “N-(4-Bromophenyl)benzamide”, a related compound, has been reported. It has a molecular formula of C13H10BrNO, an average mass of 276.129 Da, and a monoisotopic mass of 274.994568 Da .Chemical Reactions Analysis

The preparation of benzamide derivatives, such as this compound, involves the direct condensation of benzoic acids and amines. This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Bromophenyl)benzamide”, a related compound, include a molecular formula of C13H10BrNO, an average mass of 276.129 Da, and a monoisotopic mass of 274.994568 Da .Applications De Recherche Scientifique

Antiviral Therapy Against Zika Virus

ZIKV inhibitor K22 has been identified as a potent non-nucleoside inhibitor targeting the NS5 protein of the Zika virus (ZIKV), which is crucial for viral replication and immune evasion . This compound shows promise in inhibiting the methyltransferase (MTase) activity of the NS5 protein, potentially limiting ZIKV infection and offering a therapeutic strategy against this virus.

Drug Development for Flavivirus-Related Diseases

Given the structural similarities among flaviviruses, ZIKV inhibitor K22 could be explored for its efficacy against related viruses such as Dengue (DENV), West Nile (WNV), and Yellow Fever (YFV). Its mechanism of action against the NS5 protein could be beneficial in developing broad-spectrum antiviral drugs .

Neurological Disorder Research

ZIKV is associated with neurological disorders like Guillain-Barré syndrome and congenital neurological manifestations. ZIKV inhibitor K22’s ability to prevent ZIKV replication may aid in understanding the pathogenesis of these conditions and developing preventive strategies .

Fertility and Congenital Infection Studies

Research on ZIKV inhibitor K22 could contribute to studies on ZIKV’s impact on fertility and the risk of congenital infections. By inhibiting ZIKV, this compound may help in devising interventions to protect reproductive health and prevent transmission from mother to fetus .

Pharmacokinetic and Toxicity Profiling

Preliminary pharmacokinetic studies of ZIKV inhibitor K22 have shown excellent stability over time, and acute administration has been well-tolerated in in vivo toxicity studies. This information is crucial for further optimization and development of safe antiviral agents .

Molecular Dynamics and Computational Chemistry

ZIKV inhibitor K22 has been subjected to extensive molecular dynamic studies, which have led to the identification of derivatives with improved activity against the MTase domain. These studies are vital for understanding the compound’s interactions at the molecular level and for guiding the synthesis of more effective derivatives .

High-Throughput Screening and Drug Repurposing

The discovery of ZIKV inhibitor K22 involved virtual screening techniques, which could be applied to other compounds in drug libraries for repurposing existing drugs to combat ZIKV and related viruses .

Public Health and Epidemic Preparedness

As ZIKV continues to pose a public health threat, research into inhibitors like K22 is essential for epidemic preparedness. Developing effective inhibitors can be part of a strategy to quickly respond to outbreaks and mitigate their impact on populations .

Mécanisme D'action

Target of Action

ZIKV inhibitor K22, also known as N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide, primarily targets the membrane-bound viral RNA replication . This is a crucial step in the life cycle of the Zika virus (ZIKV), a member of the Flaviviridae family .

Mode of Action

K22 exerts its antiviral activity by interfering with the replication of the viral RNA . It does this by inhibiting the process of viral RNA replication that occurs in close association with reorganized intracellular host cell membrane compartments . This interaction results in a significant inhibition of ZIKV .

Biochemical Pathways

The action of K22 affects several biochemical pathways. One of the key pathways involves the ubiquitination and degradation of ZIKV nonstructural proteins NS1 and NS3 . This process is facilitated by the E3 ubiquitin ligases HRD1 and RNF126 . Additionally, K22’s action leads to the attenuation of the protease activity of NS3 in cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of K22 are not readily available, it is known that K22 effectively inhibits ZIKV with an IC50 of 2.1 μM . This suggests that K22 has a potent antiviral effect against ZIKV.

Result of Action

The result of K22’s action is a significant inhibition of ZIKV in a dose-dependent manner . By impairing a critical postentry step in the ZIKV life cycle, K22 inhibits the growth of ZIKV . This leads to a reduction in the expression of ZIKV proteins .

Action Environment

The efficacy and stability of K22 can be influenced by various environmental factors. For instance, the presence of other flaviviruses can affect the effectiveness of K22 . Moreover, the specific cellular environment, including the presence of certain host cell membrane compartments, can impact the action of K22 .

Propriétés

IUPAC Name |

N-[(Z)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25BrN2O3/c28-23-13-11-22(12-14-23)27(33)15-17-30(18-16-27)26(32)24(19-20-7-3-1-4-8-20)29-25(31)21-9-5-2-6-10-21/h1-14,19,33H,15-18H2,(H,29,31)/b24-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBUSPXASRNJHI-CLCOLTQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)

![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B1682358.png)